

Technical Guide: PLX5622-Mediated Microglia Depletion and Repopulation Dynamics

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Compound of Interest

Compound Name: *PLX5622 fumarate*

Cat. No.: *B610138*

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Executive Summary

This technical guide provides a rigorous framework for utilizing PLX5622, a highly selective Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitor, to manipulate microglial populations in vivo. Unlike first-generation inhibitors (e.g., PLX3397), PLX5622 offers superior blood-brain barrier (BBB) penetrance and selectivity, minimizing off-target effects on peripheral myeloid cells and c-Kit⁺ progenitors. This document details the mechanistic basis of depletion, the precise 1200 ppm dietary protocol, and the kinetics of repopulation—a phenomenon driven exclusively by the rapid proliferation of surviving residual microglia.

Mechanistic Principles: The CSF1R Dependency

Microglia are the only resident immune cells in the CNS that are obligately dependent on CSF1R signaling for survival. The receptor (CSF1R) is a tyrosine kinase activated by two ligands: CSF1 and IL-34.

The Survival Checkpoint

Under homeostatic conditions, CSF1R activation triggers autophosphorylation, recruiting downstream effectors (PI3K/Akt and ERK pathways) that suppress apoptotic machinery.

PLX5622 functions as a competitive inhibitor of the ATP-binding pocket within the intracellular kinase domain of CSF1R.

Mechanism of Action:

- Blockade: PLX5622 occupies the ATP-binding site.
- Signal Cessation: Prevents phosphorylation of Akt/ERK.
- Apoptosis: Without survival signals,
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